

1H NMR and 13C NMR of 6-Fluoro-2-iodopyridin-3-ol

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Compound of Interest

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **6-Fluoro-2-iodopyridin-3-ol**

Abstract

This technical guide provides a comprehensive analysis of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **6-fluoro-2-iodopyridin-3-ol**, a key heterocyclic building block in medicinal chemistry and drug development.^[1] As direct spectral data for this specific compound is not readily available in peer-reviewed literature, this guide employs a predictive approach grounded in fundamental NMR principles and empirical data from analogous structures. We will deconstruct the anticipated chemical shifts (δ), spin-spin coupling constants (J), and multiplicities for each nucleus. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation of complex organic molecules.

Introduction: The Structural Challenge

6-Fluoro-2-iodopyridin-3-ol presents a unique and instructive case for NMR analysis. The pyridine core, substituted with three distinct and electronically influential groups—a halogen of high electronegativity (Fluorine), a heavy halogen (Iodine), and a hydroxyl group—creates a complex electronic environment. Each substituent imparts a predictable yet interactive effect on the magnetic shielding of the ring's protons and carbons. Understanding these effects is paramount for accurate spectral assignment and, ultimately, for confirming the molecular structure.

This guide will first outline the theoretical underpinnings necessary to interpret the spectra, focusing on substituent effects and spin-spin coupling. Subsequently, we will present detailed predictions for both the ^1H and ^{13}C NMR spectra. Finally, a robust experimental protocol for acquiring high-quality data is provided, along with recommendations for two-dimensional (2D) NMR experiments to validate the assignments.

Foundational Principles for Spectral Prediction

The predicted NMR spectra are based on the additive effects of each substituent on the pyridine ring. The foundational chemical shifts for pyridine are approximately δ 8.5 (H α), 7.2 (H β), and 7.5 (H γ) ppm in ^1H NMR, and δ 150 (C α), 124 (C β), and 136 (C γ) ppm in ^{13}C NMR.[\[2\]](#) [\[3\]](#) These values are then modified by the electronic contributions of the -F, -I, and -OH groups.

- Fluorine (-F): As the most electronegative element, fluorine strongly deshields nearby nuclei, shifting their signals downfield. Its most significant impact is the introduction of spin-spin coupling to both protons and carbons (H-F and C-F coupling), which is invaluable for assignment.[\[4\]](#)
- Iodine (-I): Iodine's effect is twofold. Its moderate electronegativity causes some deshielding. [\[5\]](#) More uniquely, the "heavy atom effect" can influence the chemical shifts of directly bonded and adjacent carbons. Due to its quadrupolar nature (spin $> 1/2$), the ^{127}I nucleus has a very fast relaxation time, meaning it does not typically induce observable spin-spin coupling with ^1H or ^{13}C nuclei in high-resolution NMR.[\[6\]](#)
- Hydroxyl (-OH): The oxygen atom is highly electronegative, causing a significant downfield shift for the carbon it is attached to (C-3). The hydroxyl proton itself is highly variable. Its chemical shift is sensitive to solvent, temperature, and concentration, and the signal is often broadened due to chemical exchange.[\[7\]](#)[\[8\]](#) In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal tends to be sharper and shifted further downfield compared to a solvent like CDCl₃.[\[9\]](#)

Predicted ^1H NMR Spectrum Analysis

The structure of **6-fluoro-2-iodopyridin-3-ol** contains three protons: two aromatic protons (at the C-4 and C-5 positions) and one hydroxyl proton.

- H-5: This proton is ortho to the fluorine at C-6 and meta to the hydroxyl group. It is expected to be the most downfield of the two aromatic protons due to the strong deshielding effect of the adjacent fluorine. It will be split by the neighboring H-4 proton (^3JHH , typical aromatic coupling) and by the fluorine at C-6 (^3JHF , a three-bond coupling). The resulting multiplicity will be a doublet of doublets (dd).
- H-4: This proton is meta to both the fluorine and the iodine and ortho to the hydroxyl group. It will be split by the H-5 proton (^3JHH) and by the fluorine at C-6 (^4JHF , a four-bond coupling, which is typically smaller than ^3JHF).^[10] This will also likely appear as a doublet of doublets (dd), though the smaller four-bond fluorine coupling may be less resolved.
- OH Proton: The phenolic proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on the experimental conditions. In DMSO-d₆, it could appear anywhere from δ 9-11 ppm. A simple "D₂O shake" experiment, where a drop of deuterium oxide is added to the NMR tube, would cause this proton to exchange with deuterium, leading to the disappearance of the signal and confirming its identity.^[8]

Table 1: Predicted ^1H NMR Data for 6-Fluoro-2-iodopyridin-3-ol (in DMSO-d₆)

Proton	Predicted δ (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Rationale
H-5	7.8 – 8.2	dd	$^3J(H,H) \approx 8-9$ Hz; $^3J(H,F) \approx 6-8$ Hz	ortho to highly electronegative F, resulting in a downfield shift. Coupled to H-4 and F-6.
H-4	7.2 – 7.5	dd	$^3J(H,H) \approx 8-9$ Hz; $^4J(H,F) \approx 2-4$ Hz	Influenced by three substituents. Coupled to H-5 and F-6 (long-range).
3-OH	9.0 – 11.0	br s	N/A	Phenolic proton in a hydrogen-bonding solvent. Signal is broad and exchangeable.

Predicted ^{13}C NMR Spectrum Analysis

The molecule has five distinct aromatic carbon signals. The analysis is dominated by the direct effects of the substituents and, crucially, by C-F coupling. Broadband proton decoupling is assumed, so all C-H couplings are removed, but C-F couplings remain.

- C-2 & C-6: These carbons are bonded to iodine and fluorine, respectively. Their chemical shifts will be heavily influenced by these direct attachments. C-6 will appear as a doublet with a very large one-bond coupling constant (^{1}JCF).^[10] C-2, attached to iodine, will also be significantly shifted.

- C-3: This carbon is bonded to the electronegative oxygen atom of the hydroxyl group, which will cause a strong deshielding (downfield) effect.[11] It will also exhibit a three-bond coupling to the fluorine (^3JCF).
- C-4 & C-5: These are the only two carbons bonded to hydrogen. Their relative shifts can be predicted based on their proximity to the electron-withdrawing groups. C-5 is adjacent to the fluorine-bearing carbon and will be more deshielded than C-4. Both will show coupling to the fluorine atom.

Table 2: Predicted ^{13}C NMR Data for 6-Fluoro-2-iodopyridin-3-ol (in DMSO-d₆)

Carbon	Predicted δ (ppm)	Multiplicity (from C-F)	Predicted Coupling Constant (J, Hz)	Rationale
C-6	158 – 164	d	$^1J(C,F) \approx 230\text{-}260 \text{ Hz}$	Directly bonded to F, large downfield shift and very large one-bond coupling.
C-3	150 – 156	d	$^3J(C,F) \approx 3\text{-}7 \text{ Hz}$	Directly bonded to O, strong deshielding effect. Small three-bond coupling to F.
C-5	125 – 132	d	$^2J(C,F) \approx 20\text{-}25 \text{ Hz}$	ortho to C-F bond, resulting in a significant two-bond coupling.
C-4	118 – 124	d	$^3J(C,F) \approx 3\text{-}5 \text{ Hz}$	meta to C-F bond, smaller three-bond coupling.
C-2	95 – 105	d	$^2J(C,F) \approx 2\text{-}5 \text{ Hz}$	Directly bonded to I. The heavy atom effect often induces an upfield shift. Small two-bond coupling to F.

Experimental Protocols and Workflow

Acquiring high-quality, unambiguous spectra requires careful experimental design.

Sample Preparation

- Weighing: Accurately weigh 10-15 mg of **6-fluoro-2-iodopyridin-3-ol**.
- Solvent Selection: Use approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is recommended to resolve the hydroxyl proton and ensure solubility.
- Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.
- Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

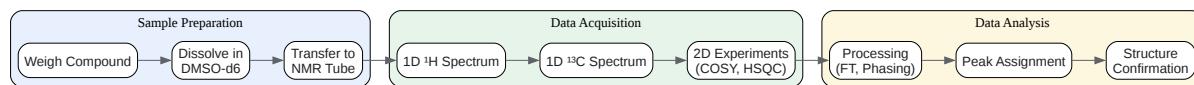
NMR Data Acquisition

The following parameters are suggested for a 500 MHz spectrometer.

- ¹H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans (ns): 16 (adjust for concentration).
 - Temperature: 298 K.
- ¹³C{¹H} NMR (Proton Decoupled):

- Pulse Program: Standard single pulse with proton decoupling (zgpg30).
- Spectral Width: 0-180 ppm.
- Acquisition Time: ~1.5 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans (ns): 1024 (or more, as ^{13}C is less sensitive).
- Temperature: 298 K.
- 2D NMR (for Confirmation):
 - COSY (Correlation Spectroscopy): To establish H-H coupling networks (e.g., confirm the H-4 to H-5 correlation).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (H-4 to C-4; H-5 to C-5).
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) H-C correlations, which are critical for assigning quaternary carbons and confirming the overall connectivity. For example, observing a correlation from H-5 to C-6 and C-3 would be definitive.

Visualization of Workflow and Molecular Interactions



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Caption: Standard workflow for NMR-based structural elucidation.

Caption: Key proton spin-spin couplings in **6-fluoro-2-iodopyridin-3-ol**.

Conclusion

While a definitive experimental spectrum is the ultimate arbiter of structure, a predictive analysis based on established principles provides a powerful framework for what to expect. The ^1H and ^{13}C NMR spectra of **6-fluoro-2-iodopyridin-3-ol** are predicted to be highly informative, with every signal's chemical shift and multiplicity offering a piece of the structural puzzle. The presence of fluorine is particularly advantageous, as the characteristic H-F and C-F coupling patterns serve as powerful constraints for unambiguous assignment. By following the detailed experimental protocol and employing 2D correlation techniques, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.

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